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molecular formula C15H14O4 B1318090 Methyl 5-(benzyloxy)-2-hydroxybenzoate CAS No. 61227-22-3

Methyl 5-(benzyloxy)-2-hydroxybenzoate

Cat. No. B1318090
M. Wt: 258.27 g/mol
InChI Key: STKBIDZTDFSKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199947B2

Procedure details

To a refluxed suspension of K2CO3 (32.8 g, 238 mmol) in methanol (180 mL) and CHCl3 (350 mL) was then added a mixture of methyl 2,5-dihydroxybenzoate (10.0 g, 59.5 mmol) and bromomethylbenzene (7.10 mL, 59.5 mmol) in methanol/CHCl3 (50 mL/25 mL) drop wise over 30 minutes. The resulting mixture was stirred at reflux for another 4 hours. After cooling down and filtration, the filter cake was washed with CHCl3 (20 mL). The combined filtrate was concentrated under reduced pressure. The residue was redissolved in CHCl3 (200 mL), washed with HCl (1N) (100 mL×2). The organic was then washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel column chromatography eluting with petroleum ether/EtOAc (8:1) to give methyl 5-(benzyloxy)-2-hydroxybenzoate (10.6 g, 69.0%) as a white solid.
Name
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11].Br[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CO.C(Cl)(Cl)Cl.CO.C(Cl)(Cl)Cl>[CH2:20]([O:18][C:15]1[CH:16]=[CH:17][C:8]([OH:7])=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1.2,7.8|

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)O
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
the filter cake was washed with CHCl3 (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in CHCl3 (200 mL)
WASH
Type
WASH
Details
washed with HCl (1N) (100 mL×2)
WASH
Type
WASH
Details
The organic was then washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/EtOAc (8:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C(=O)OC)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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